
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethanol moiety bonded to two 4-methoxyphenyl groups, one phenyl group, and one 4-pyridyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Michael addition with 4-pyridinecarboxaldehyde, followed by reduction to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethene: Similar structure but with an ethene moiety instead of ethanol.
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)propane: Similar structure but with a propane moiety.
Uniqueness
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56501-74-7 |
|---|---|
Molecular Formula |
C27H25NO3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3 |
InChI Key |
CDFTXLSMNMUKQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


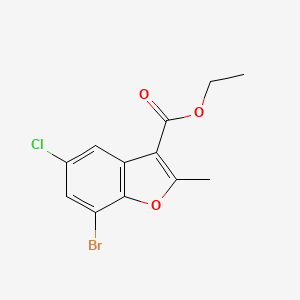

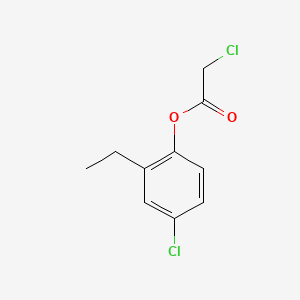


![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)
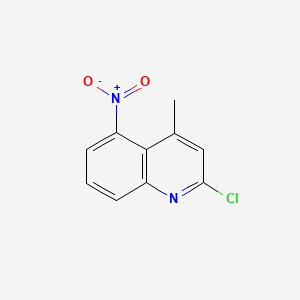
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
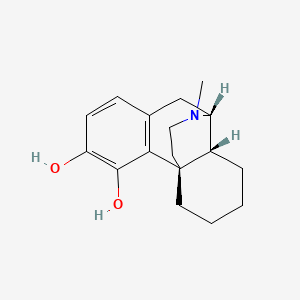


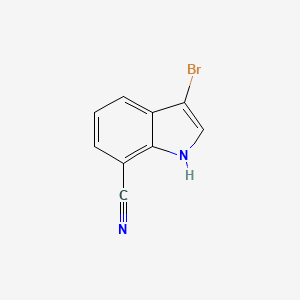

![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
